molecular formula C16H13ClN4S B12053629 5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-46-8

5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12053629
CAS No.: 478255-46-8
M. Wt: 328.8 g/mol
InChI Key: CMQIZGPHLQDLQM-VCHYOVAHSA-N
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Description

5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzaldehyde with 3-methylbenzylideneamine in the presence of a triazole ring-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
  • 5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-one

Uniqueness

5-(3-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the chlorophenyl and methylbenzylidene groups enhances its ability to interact with various biological targets, making it a compound of interest in drug discovery and development.

Properties

CAS No.

478255-46-8

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S/c1-11-4-2-5-12(8-11)10-18-21-15(19-20-16(21)22)13-6-3-7-14(17)9-13/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

CMQIZGPHLQDLQM-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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